Methyl 3-iodohept-2-enoate

Description

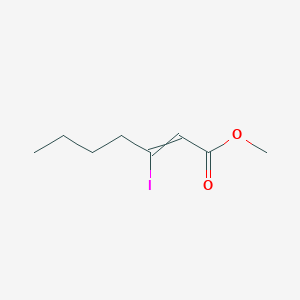

Methyl 3-iodohept-2-enoate is an α,β-unsaturated ester featuring an iodine substituent at the β-position (C3) of a seven-carbon chain. Its structure (C₈H₁₃IO₂) distinguishes it from simpler methyl esters due to the conjugated enoate system and the presence of a heavy halogen atom, which influences its physicochemical properties and reactivity.

Properties

CAS No. |

154026-88-7 |

|---|---|

Molecular Formula |

C8H13IO2 |

Molecular Weight |

268.09 g/mol |

IUPAC Name |

methyl 3-iodohept-2-enoate |

InChI |

InChI=1S/C8H13IO2/c1-3-4-5-7(9)6-8(10)11-2/h6H,3-5H2,1-2H3 |

InChI Key |

VOQKGRBDJKWJMM-UHFFFAOYSA-N |

Canonical SMILES |

CCCCC(=CC(=O)OC)I |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 3-iodohept-2-enoate can be synthesized through several methods. One common approach involves the alkylation of enolate ions. The enolate ion, formed from a precursor such as methyl hept-2-enoate, reacts with an iodine source under suitable conditions to yield the desired product .

Industrial Production Methods

Industrial production of this compound typically involves large-scale alkylation reactions. These processes are optimized for high yield and purity, often employing continuous flow reactors and advanced purification techniques to ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-iodohept-2-enoate undergoes various chemical reactions, including:

Substitution Reactions: The iodine atom can be substituted with other nucleophiles, such as halides or amines, under appropriate conditions.

Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

Addition Reactions: The double bond in the hept-2-enoate chain can participate in addition reactions with electrophiles or nucleophiles.

Common Reagents and Conditions

Substitution: Common reagents include sodium iodide (NaI) or potassium iodide (KI) in polar solvents.

Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used.

Reduction: Hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) is common.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various iodinated derivatives, while oxidation and reduction can produce alcohols, ketones, or alkanes.

Scientific Research Applications

Methyl 3-iodohept-2-enoate has several applications in scientific research:

Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules through cross-coupling reactions.

Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.

Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.

Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of methyl 3-iodohept-2-enoate involves its reactivity with various molecular targets. The iodine atom and the double bond in the hept-2-enoate chain play crucial roles in its interactions with other molecules. For example, in substitution reactions, the iodine atom acts as a leaving group, facilitating the formation of new bonds. The double bond can participate in addition reactions, altering the compound’s structure and properties .

Comparison with Similar Compounds

Halogenated Methyl Esters

Methyl iodide is highly reactive in nucleophilic substitutions (e.g., alkylation reactions) due to its good leaving group (I⁻) and low steric hindrance. In contrast, Methyl 3-iodohept-2-enoate’s iodine is part of a conjugated system, which stabilizes the molecule and directs reactivity toward addition or elimination pathways rather than direct substitution .

Ethyl S-2-Diisopropylaminoethyl Methylphosphonothioate (ID1352): This organophosphorus compound (C₉H₉ClF₃O₃P) contains a methyl ester and halogen (Cl, F) substituents. Unlike this compound, its reactivity is dominated by the phosphonothioate group, enabling applications in catalysis or nerve agent analogs. The iodine in this compound offers distinct polarizability for photochemical or transition metal-mediated reactions .

α,β-Unsaturated Esters

Methyl Shikimate: A cyclic ester with a conjugated diene system, methyl shikimate (C₇H₁₀O₅) is biosynthetically significant. Its reactivity focuses on electrophilic additions to the double bonds. This compound’s linear structure and iodine substituent enable regioselective modifications (e.g., Heck coupling) that are less feasible in rigid cyclic systems like shikimates .

Sandaracopimaric Acid Methyl Ester and Torulosic Acid Methyl Ester: These diterpenoid methyl esters (e.g., C₂₁H₃₂O₂) from Austrocedrus chilensis resin exhibit antimicrobial and anti-inflammatory properties. Their bulky tricyclic frameworks contrast with this compound’s simpler linear chain, which lacks inherent bioactivity but offers synthetic versatility for constructing complex molecules .

Aliphatic Methyl Esters

Methyl Octanoate (C₉H₁₈O₂): A saturated methyl ester used in biofuels and flavorants. Its lack of unsaturation or halogens results in low chemical reactivity compared to this compound, which undergoes conjugate additions or halogen-metal exchanges .

Ethyl Linolenate and Methyl Palmitate: These unsaturated (C₁₉H₃₂O₂) and saturated (C₁₇H₃₄O₂) esters are common in plant extracts. Their biological roles (e.g., lipid metabolism) differ from this compound, which is primarily a synthetic building block .

Table 1. Structural and Functional Comparison

| Compound | Molecular Formula | Key Features | Reactivity/Applications |

|---|---|---|---|

| This compound | C₈H₁₃IO₂ | Iodo-substituted α,β-unsaturated ester | Cross-coupling, conjugate additions |

| Methyl Iodide | CH₃I | Simple alkyl iodide | Nucleophilic substitutions, methylation |

| Methyl Shikimate | C₇H₁₀O₅ | Cyclic ester with conjugated diene | Biosynthesis, chiral synthesis |

| Sandaracopimaric Acid Methyl Ester | C₂₁H₃₂O₂ | Diterpenoid ester | Antimicrobial agents |

| Methyl Octanoate | C₉H₁₈O₂ | Saturated aliphatic ester | Biofuel additive, flavorant |

Table 2. Spectral and Analytical Data (Inferred from Analogs)

| Property | This compound (Predicted) | Methyl Palmitate (Reference) | Methyl Shikimate (Reference) |

|---|---|---|---|

| ¹H NMR (δ ppm) | 6.8–7.2 (vinyl H), 3.7 (OCH₃) | 0.88 (CH₃), 2.3 (CH₂CO) | 5.8–6.2 (conj. diene) |

| ¹³C NMR (δ ppm) | 170 (C=O), 90–100 (C-I) | 174 (C=O), 14–34 (aliphatic) | 168 (C=O), 120–140 (olefinic) |

| FTIR (cm⁻¹) | 1720 (C=O), 680 (C-I) | 1745 (C=O), 2850–2950 (C-H) | 1725 (C=O), 1650 (C=C) |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.